N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-hydroxyimino-acetamide
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Description
Compounds with the “2,3-Dihydro-benzo[1,4]dioxin-6-yl” moiety are part of a class of organic compounds known as benzodioxanes . They are used in the synthesis of a variety of chemical compounds and have been studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of similar compounds can be determined using various spectroscopic techniques such as IR, 1H NMR, and EI-MS . The exact structure of “N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-hydroxyimino-acetamide” would need to be confirmed through similar methods.Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve substitution reactions at the nitrogen position with various alkyl/aryl halides . The specific reactions that “N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-hydroxyimino-acetamide” undergoes would depend on its exact structure and the conditions under which it is reacted.Scientific Research Applications
Enzyme Inhibitory Potential
Research into compounds with benzodioxane and acetamide moieties, such as N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-hydroxyimino-acetamide, has shown significant enzyme inhibitory activities. A study conducted by Abbasi et al. (2019) synthesized various sulfonamides with these moieties to explore their potential as α-glucosidase and acetylcholinesterase inhibitors. The in vitro and in silico results revealed that most compounds exhibited substantial inhibitory activity against yeast α-glucosidase and weaker activity against acetylcholinesterase, highlighting the therapeutic potential of these compounds in treating conditions related to enzyme dysfunction (Abbasi et al., 2019).
Antibacterial Activity
Another notable application of compounds related to N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-hydroxyimino-acetamide is in the realm of antibacterial agents. Abbasi et al. (2016) embarked on synthesizing N-substituted sulfonamides bearing the benzodioxane moiety to evaluate their antibacterial potential. Their research demonstrated that the synthesized compounds showed promising therapeutic potential against various Gram-negative and Gram-positive bacterial strains. This suggests the value of these compounds in developing new antibacterial agents, contributing to the fight against antibiotic resistance (Abbasi et al., 2016).
Antioxidant Properties
The antioxidant capacity of N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-hydroxyimino-acetamide derivatives has also been a subject of investigation. Gopi and Dhanaraju (2020) synthesized novel derivatives and evaluated their antioxidant activity using ferric reducing antioxidant power (FRAP) and 1,1-diphenyl-2-picrylhydrazyl (DPPH) methods. Their findings revealed that most of the synthesized compounds exhibited considerable antioxidant activity, comparable to standard antioxidants. This underscores the potential of these compounds in developing new antioxidant agents, which could be beneficial in managing oxidative stress-related conditions (Gopi & Dhanaraju, 2020).
properties
IUPAC Name |
(2E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyiminoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c13-10(6-11-14)12-7-1-2-8-9(5-7)16-4-3-15-8/h1-2,5-6,14H,3-4H2,(H,12,13)/b11-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGNABOONRGSDG-IZZDOVSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(N-hydroxyimino)acetamide |
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